Dihydrokavain
Overview
Description
Dihydrokavain is one of the six major kavalactones found in the kava plant (Piper methysticum). It is known for its anxiolytic properties and contributes significantly to the calming effects of kava . Structurally, this compound is similar to kavain, differing only by the saturation of a double bond at the C7 position .
Mechanism of Action
Target of Action
Dihydrokavain, one of the six major kavalactones found in the kava plant, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the brain . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .
Mode of Action
This compound interacts with GABA A Rs, enhancing their function . The compound’s lipophilic nature allows it to remain in the lipid membrane, potentially influencing a variety of cell surface receptors . This influence may include an ability to increase the number of GABA binding sites rather than to change an affinity to bind GABA directly .
Biochemical Pathways
This compound’s interaction with GABA A Rs leads to enhanced inhibitory neurotransmission, reducing neuronal excitability . This modulation of GABAergic neurotransmission is thought to contribute significantly to the anxiolytic effects of kava . Additionally, this compound may also interact with other neurotransmitter systems, including the dopaminergic and glutamatergic systems .
Pharmacokinetics
The lipophilic nature of kavalactones, including this compound, suggests they may have good bioavailability and can cross the blood-brain barrier
Result of Action
The enhancement of GABA A Rs by this compound results in anxiolytic effects, contributing significantly to the calming effects of kava . It has been suggested that this compound may also have some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction method and the part of the kava plant used can affect the concentration of this compound and other kavalactones . Furthermore, individual differences in metabolism and the presence of other compounds can also influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Dihydrokavain, like kavain, enhances GABAergic neurotransmission and produces anxiolytic and sedative effects . Additionally, this compound has been reported to possess anti-inflammatory properties, suggesting potential benefits in inflammatory conditions such as arthritis and inflammatory bowel disease .
Cellular Effects
This compound appears to contribute significantly to the anxiolytic effects of kava, based on a study in chicks . It bears some structural similarity to the strobilurins and has some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .
Molecular Mechanism
It is known that this compound, like kavain, enhances GABAergic neurotransmission, which could explain its anxiolytic and sedative effects .
Temporal Effects in Laboratory Settings
It is known that the effects of kava, which contains this compound, can last for several hours .
Dosage Effects in Animal Models
It is known that kava, which contains this compound, has been used in various doses in animal studies to investigate its anxiolytic effects .
Metabolic Pathways
It is known that kavain, a compound similar to this compound, is quickly metabolised via the first pass effect .
Transport and Distribution
It is known that kava root extract’s chemistry, absorption, distribution, metabolism and excretion (ADME) have been studied .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope and polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrokavain involves the preparation of 6-phenylethyl-6-valerolactone followed by the alkylation of dihydroresorcinol and a reverse Claisen reaction . The reaction conditions typically involve the use of chloroform and methanol as solvents, with the reaction being carried out under alkaline conditions .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of kava roots, followed by purification using chromatographic techniques. The extraction process involves the use of solvents like hexane to ensure high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydrokavain undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxylated derivatives and halogenated compounds .
Scientific Research Applications
Dihydrokavain has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of kavalactones.
Biology: Investigated for its effects on neurotransmission and potential neuroprotective properties.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Comparison with Similar Compounds
- Kavain
- Methysticin
- Dihydromethysticin
- Yangonin
- Desmethoxyyangonin
Dihydrokavain’s unique structural features and pharmacological profile make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOYTQRREPYRIW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033433 | |
Record name | Dihydrokavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-63-3 | |
Record name | Dihydrokavain | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrokavain | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydrokavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROKAWAIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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